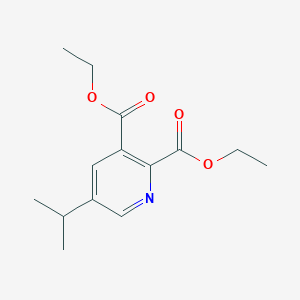
Diethyl 5-(propan-2-yl)pyridine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(propan-2-yl)pyridine-2,3-dicarboxylate is an organic compound belonging to the pyridine family. This compound is characterized by its pyridine ring substituted with diethyl ester groups at the 2 and 3 positions and a propan-2-yl group at the 5 position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(propan-2-yl)pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The propan-2-yl group is introduced via alkylation using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(propan-2-yl)pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine-2,3-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-(propan-2-yl)pyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl 5-(propan-2-yl)pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions and forming complexes that can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl pyridine-3,5-dicarboxylate: Similar structure but with ester groups at the 3 and 5 positions.
Dimethyl pyridine-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Pyridine-2,5-dicarboxylate: Similar structure but with carboxylate groups at the 2 and 5 positions.
Uniqueness
Diethyl 5-(propan-2-yl)pyridine-2,3-dicarboxylate is unique due to the presence of the propan-2-yl group at the 5 position, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
110238-97-6 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
diethyl 5-propan-2-ylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-5-18-13(16)11-7-10(9(3)4)8-15-12(11)14(17)19-6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
AFLWSWJCZIZPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















